molecular formula C18H16ClNO2 B3381162 3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid CAS No. 219544-54-4

3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid

Cat. No. B3381162
CAS RN: 219544-54-4
M. Wt: 313.8 g/mol
InChI Key: FIAKLGDVKKJABU-UHFFFAOYSA-N
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Description

  • It is a white solid substance .

Molecular Structure Analysis

  • A propanoic acid moiety (3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}) linked to the indole ring .

Scientific Research Applications

Role in Synthesis of Alkaloids

Indole derivatives, such as the compound , play a significant role in the synthesis of alkaloids . They are prevalent moieties present in selected alkaloids and are important types of molecules in natural products .

Biologically Active Compounds

Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .

Antiviral Activity

Indole derivatives possess antiviral activity . They have been used in the synthesis of compounds that inhibit the activity of various viruses .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . They can be used in the development of drugs to treat conditions caused by inflammation .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . They can be used in the development of anticancer drugs .

Antimicrobial Activity

Indole derivatives possess antimicrobial activity . They can be used in the development of drugs to treat various microbial infections .

Optical Applications

Organic molecules, including indole derivatives, are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices, and signal processing .

Clinical Toxicology

In clinical toxicology, indole derivatives have been used in the development of sensitive and robust methods for the simultaneous determination of antiepileptic drugs .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It has been reported that 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, a similar compound, has antioxidant and immunomodulatory properties . It has been suggested that this compound might interact with enzymes involved in glutathione metabolism (i.e., glutathione peroxidase and glutathione reductase) and H2O2 scavenging (i.e., catalase) .

Biochemical Pathways

The compound is believed to affect the oxidative stress pathway. It has been shown to protect human dopaminergic neuroblastoma cells (SH-SY5Y) from H2O2-induced oxidative stress . Specifically, it prevented the increased number of reactive oxygen species (ROS)-positive cells induced by H2O2 exposure . Furthermore, it increased the levels of reduced glutathione in SH-SY5Y cells .

Pharmacokinetics

In silico pharmacokinetics analysis predicted that 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

The compound has been reported to have neuroprotective effects. It protects dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system . This suggests potential applications in treating nervous system diseases associated with oxidative stress .

properties

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c19-15-8-5-13(6-9-15)11-20-12-14(7-10-18(21)22)16-3-1-2-4-17(16)20/h1-6,8-9,12H,7,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAKLGDVKKJABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213249
Record name 1-[(4-Chlorophenyl)methyl]-1H-indole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid

CAS RN

219544-54-4
Record name 1-[(4-Chlorophenyl)methyl]-1H-indole-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219544-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-1H-indole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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